Flumizole
Overview
Description
Flumizole is an anti-inflammatory agent . More specifically, it is a nonsteroidal anti-inflammatory drug (NSAID) that acts via inhibition of the enzyme cyclooxygenase (COX) .
Molecular Structure Analysis
Flumizole has the molecular formula C18H15F3N2O2 . Its structure includes an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The structure also includes two phenyl rings substituted with methoxy groups and a trifluoromethyl group attached to the imidazole ring .Scientific Research Applications
Anti-Inflammatory Properties
Flumizole has been identified as a potent anti-inflammatory agent in various animal models. Its inhibitory activity surpasses that of indomethacin, a well-known anti-inflammatory drug, in rat foot edema and prostaglandin synthetase tests. The absorption properties of flumizole, especially in its solid dispersion form with polyethylene glycol, have shown promising results in improving drug absorption in dogs and human volunteers (Wiseman, Mcilhenny, & Bettis, 1975).
Neurological Research
In the context of neurological disorders, flumizole has shown the ability to penetrate the central nervous system of rats. This ability is crucial for its potential application in treating neurological diseases. The distribution and elimination of flumizole in normal rats and those with experimental allergic encephalomyelitis were comparable, suggesting its stability and effectiveness in such conditions. However, it did not demonstrate selective concentration at inflammation sites in the peripheral or central nervous system (Mcilhenny, Levine, Wiseman, & Sowinski, 1978).
Antifungal Properties
Fluconazole, a related compound, has been extensively studied for its antifungal properties. While not directly about Flumizole, these studies provide insights into the potential antifungal applications of related compounds. Fluconazole demonstrates significant effectiveness against various mycoses, including candidiasis and cryptococcal meningitis. The pharmacokinetic properties of fluconazole, including metabolic stability and high water solubility, contribute significantly to its therapeutic activity (Grant & Clissold, 1990).
properties
IUPAC Name |
4,5-bis(4-methoxyphenyl)-2-(trifluoromethyl)-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c1-24-13-7-3-11(4-8-13)15-16(23-17(22-15)18(19,20)21)12-5-9-14(25-2)10-6-12/h3-10H,1-2H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYFPDBMMYUPME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C(F)(F)F)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190204 | |
Record name | Flumizole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flumizole | |
CAS RN |
36740-73-5 | |
Record name | Flumizole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36740-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flumizole [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036740735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flumizole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUMIZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4YQF944N9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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